Cyclohex-3-ene-1-carbohydrazide
Overview
Description
Cyclohex-3-ene-1-carbohydrazide is an organic compound with the molecular formula C7H12N2O It features a cyclohexene ring with a carbohydrazide functional group attached at the 1-position
Scientific Research Applications
Cyclohex-3-ene-1-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Future Directions
Cyclohex-3-ene-1-carbohydrazide could be a precursor for the important anticoagulant Edoxaban . Enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .
Mechanism of Action
Mode of Action
It is suggested that it may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
Cyclohex-3-ene-1-carbohydrazide may be involved in numerous biochemical pathways. For instance, it has been suggested that it plays a role in the pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer . .
Result of Action
It is suggested that it may have a role in the modulation of steric and aromatic interactions . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been suggested that halides can affect the efficiency of organic contaminant destruction . .
Biochemical Analysis
Biochemical Properties
Cyclohex-3-ene-1-carbohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterase BioH, which is known for its broad substrate spectrum The interaction between this compound and esterase BioH involves the hydrolysis of the compound, leading to the formation of specific products
Cellular Effects
This compound has been studied for its effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the enantioselectivity of certain enzymes, which in turn impacts cellular processes . Additionally, this compound’s interactions with biomolecules can lead to changes in cellular metabolism, highlighting its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydrazide group allows it to form stable complexes with enzymes, leading to either inhibition or activation of enzymatic activity . These interactions can result in significant changes in gene expression, further elucidating the compound’s mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is essential for optimizing the compound’s use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular toxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to changes in metabolic flux and metabolite levels, impacting overall cellular function . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studying these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-3-ene-1-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclohex-3-ene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Dissolve cyclohex-3-ene-1-carboxylic acid in an appropriate solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-ene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-ene-1-carboxylic acid derivatives, while reduction can produce cyclohex-3-ene-1-carbohydrazine.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A precursor in the synthesis of cyclohex-3-ene-1-carbohydrazide.
Cyclohex-3-ene-1-carbohydrazine: A reduced form of this compound.
Cyclohex-3-ene-1-carboxamide: Another derivative with different functional properties.
Uniqueness
This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
cyclohex-3-ene-1-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-2,6H,3-5,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPWSLJBKFCGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411734 | |
Record name | Cyclohex-3-ene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613656-69-2 | |
Record name | Cyclohex-3-ene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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